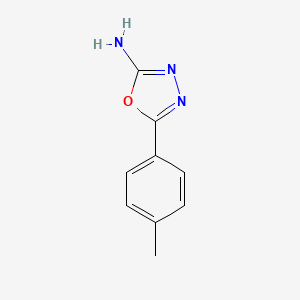

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-2-4-7(5-3-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXAUHVYAAUVJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326762 | |

| Record name | 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33621-60-2 | |

| Record name | 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine. This molecule belongs to the 1,3,4-oxadiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document outlines a detailed synthetic protocol, summarizes key characterization data, and presents visual workflows to aid in the understanding and replication of the experimental processes.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of a semicarbazone intermediate, followed by oxidative cyclization to yield the desired 1,3,4-oxadiazole ring.

A common synthetic route begins with the reaction of 4-methylbenzaldehyde with semicarbazide hydrochloride to form the corresponding semicarbazone. This intermediate is then subjected to oxidative cyclization to yield the final product.[4] Various oxidizing agents can be employed for the cyclization step, including bromine in acetic acid or iodine.[4][5]

Experimental Protocol

Step 1: Synthesis of 4-methylbenzaldehyde semicarbazone

-

In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 0.01 mol) and sodium acetate (1.64 g, 0.02 mol) in 20 mL of ethanol.

-

To this solution, add 4-methylbenzaldehyde (1.20 g, 0.01 mol).

-

Reflux the reaction mixture for 2-3 hours.

-

After cooling to room temperature, the resulting precipitate is filtered, washed with cold water, and dried to afford 4-methylbenzaldehyde semicarbazone.

Step 2: Oxidative cyclization to this compound

-

Suspend the dried 4-methylbenzaldehyde semicarbazone (1.77 g, 0.01 mol) in glacial acetic acid (20 mL).

-

To this suspension, add a solution of bromine (1.76 g, 0.011 mol) in glacial acetic acid (5 mL) dropwise with constant stirring.

-

Continue stirring the reaction mixture at room temperature for an additional 4-6 hours.

-

Pour the reaction mixture into crushed ice, and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting solid precipitate is filtered, washed thoroughly with water, and dried.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Synthesis Workflow

Caption: A flowchart illustrating the two-step synthesis and purification of the target compound.

Characterization Data

The structural confirmation of the synthesized this compound is established through various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C9H9N3O |

| Molecular Weight | 175.19 g/mol |

| Appearance | Yellowish crystals[4] |

Crystallographic Data

The crystal structure of this compound has been determined by X-ray crystallography.[4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.161(2) |

| b (Å) | 5.9374(3) |

| c (Å) | 12.8282(15) |

| β (°) | 108.012(19) |

| Volume (Å3) | 880.9(2) |

| Z | 4 |

Spectroscopic Data

| Technique | Expected Peaks |

| FT-IR (cm-1) | ~3300-3100 (N-H stretching), ~1650 (C=N stretching), ~1550 (aromatic C=C stretching), ~1070 (C-O-C stretching) |

| 1H NMR (δ, ppm) | ~7.8-7.2 (aromatic protons, multiplet), ~6.5 (NH2, broad singlet), ~2.4 (CH3, singlet) |

| 13C NMR (δ, ppm) | ~163 (C=N of oxadiazole), ~158 (C-NH2 of oxadiazole), ~140-120 (aromatic carbons), ~21 (CH3) |

| Mass Spec (m/z) | Expected [M+H]+ at ~176.08 |

Potential Biological Activity and Signaling Pathway

1,3,4-Oxadiazole derivatives are known to exhibit a wide range of biological activities, including anticancer effects.[6][7][8] A plausible mechanism of action for their anticancer properties could involve the induction of apoptosis.

Hypothetical Apoptotic Signaling Pathway

Caption: A diagram illustrating a potential mechanism of anticancer activity via apoptosis induction.

This technical guide serves as a foundational resource for the synthesis and characterization of this compound. The provided protocols and data are intended to facilitate further research and development of this and related compounds for potential therapeutic applications.

References

- 1. preprints.org [preprints.org]

- 2. orgchemres.org [orgchemres.org]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. chemsynthesis.com [chemsynthesis.com]

Unveiling the Three-Dimensional Architecture of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine: A Crystallographic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine, a molecule of interest in medicinal chemistry. A comprehensive understanding of its solid-state conformation and intermolecular interactions is crucial for rational drug design and development. This document summarizes its crystallographic data, molecular geometry, and the experimental protocols used for its characterization.

Crystallographic and Structural Data Overview

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. The key crystallographic and data collection parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₉H₉N₃O |

| Formula Weight | 175.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.161 (2) |

| b (Å) | 5.9374 (3) |

| c (Å) | 12.8282 (15) |

| β (°) | 108.012 (19) |

| Volume (ų) | 880.9 (2) |

| Z | 4 |

| Temperature (K) | 291 |

| Radiation | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.09 |

| Crystal Size (mm) | 0.38 × 0.35 × 0.30 |

| Reflections Collected | 3809 |

| Independent Reflections | 1800 |

| R_int | 0.022 |

| R[F² > 2σ(F²)] | 0.045 |

| wR(F²) | 0.124 |

| Goodness-of-fit (S) | 1.03 |

| Δρ_max, Δρ_min (e Å⁻³) | 0.20, -0.15 |

Data sourced from Lv et al., 2010.[1]

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| O1—C8 | 1.3608 (19) |

| O1—C7 | 1.3754 (19) |

| C7—N1 | 1.279 (2) |

| C8—N2 | 1.296 (2) |

| N1—N2 | 1.4129 (19) |

| Angle | |

| C8—O1—C7 | 102.79 (11) |

| C7—N1—N2—C8 (Torsion Angle) | -0.3 (2) |

| Dihedral Angle (Phenyl - Oxadiazole) | 26.37 |

Data sourced from Lv et al., 2010.[1]

The molecular structure reveals a nearly planar 1,3,4-oxadiazole ring, as indicated by the small torsion angle of C(7)—N(1)—N(2)—C(8) which is -0.3(2)°.[1] The phenyl ring is twisted from the plane of the oxadiazole ring by a dihedral angle of 26.37°.[1] In the crystal, adjacent molecules are linked through N—H⋯N hydrogen bonds, forming a three-dimensional network which stabilizes the crystal packing.[1]

Experimental Protocols

This section details the methodologies for the synthesis and crystal structure determination of this compound.

Synthesis

The synthesis of the title compound was achieved by refluxing benzaldehyde and semicarbazide hydrochloride.[1]

Caption: Synthetic workflow for the title compound.

Single-Crystal X-ray Diffraction

A suitable single crystal of the compound was selected for X-ray diffraction analysis.

-

Data Collection: Intensity data were collected on a Rigaku Saturn diffractometer.[1]

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F².

-

Hydrogen Atoms: All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

-

Absorption Correction: A multi-scan absorption correction was applied using CrystalClear software.[1]

Caption: Experimental workflow for crystal structure determination.

Molecular and Crystal Packing Visualization

The arrangement of molecules in the crystal lattice is primarily governed by hydrogen bonding interactions.

Caption: Intermolecular hydrogen bonding leading to a 3D network.

References

Spectroscopic and Structural Elucidation of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural data for the synthetically versatile heterocyclic compound, 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine. This document details the key analytical data including Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), alongside a detailed experimental protocol for its synthesis. The information presented herein is intended to serve as a crucial resource for researchers in medicinal chemistry and materials science.

Core Spectroscopic Data

Table 1: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Strong, Broad | N-H stretching (primary amine) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2920-2850 | Weak | C-H stretching (methyl) |

| 1660-1600 | Strong | C=N stretching (oxadiazole ring) |

| 1620-1580 | Medium | N-H bending (primary amine) |

| 1580-1480 | Medium to Strong | C=C stretching (aromatic ring) |

| 1100-1000 | Strong | C-O-C stretching (oxadiazole ring) |

Table 2: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet | 2H | Aromatic protons (ortho to oxadiazole) |

| ~7.3 | Doublet | 2H | Aromatic protons (meta to oxadiazole) |

| ~6.5 | Singlet (broad) | 2H | -NH₂ protons |

| ~2.4 | Singlet | 3H | -CH₃ protons |

Table 3: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C2 of oxadiazole (attached to NH₂) |

| ~160 | C5 of oxadiazole (attached to phenyl) |

| ~140 | Quaternary aromatic carbon (attached to CH₃) |

| ~130 | Aromatic CH (meta to oxadiazole) |

| ~126 | Aromatic CH (ortho to oxadiazole) |

| ~122 | Quaternary aromatic carbon (attached to oxadiazole) |

| ~21 | -CH₃ |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 175 | [M]⁺ (Molecular ion) |

| 176 | [M+H]⁺ (in ESI or CI) |

Experimental Protocols

The synthesis of this compound can be achieved through a well-established synthetic route involving the cyclization of a semicarbazone precursor. The following is a detailed methodology.

Synthesis of 1-(4-Methylbenzylidene)semicarbazide:

-

To a solution of 4-methylbenzaldehyde (0.01 mol) in ethanol, add semicarbazide hydrochloride (0.011 mol).

-

Reflux the reaction mixture for 2 hours.

-

After cooling, the precipitated product is filtered, washed with cold ethanol, and dried to yield the semicarbazone intermediate.

Synthesis of this compound:

-

The obtained 1-(4-methylbenzylidene)semicarbazide is oxidized using a suitable oxidizing agent, such as bromine in acetic acid or chloramine-T.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The crude product is then purified by recrystallization from a suitable solvent such as ethanol to afford the final product.

Spectroscopic Characterization:

-

FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using a Nicolet 6700 FT-IR spectrometer or equivalent, in the range of 4000-600 cm⁻¹, employing the Attenuated Total Reflectance (ATR) technique with a Germanium crystal.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 600 MHz NMR spectrometer in a suitable deuterated solvent, such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: The mass spectrum is obtained using an electrospray ionization (ESI) or chemical ionization (CI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

Visualizing the Synthetic and Analytical Workflow

The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.

Caption: Synthetic pathway for this compound.

Caption: Workflow for the spectroscopic characterization of the target compound.

Physical and chemical properties of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic organic compound belonging to the 1,3,4-oxadiazole class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, capable of participating in hydrogen bonding and enhancing pharmacokinetic properties. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, along with experimental protocols for its synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data for the target compound is available, other values are derived from closely related analogs and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃O | [1] |

| Molecular Weight | 175.19 g/mol | [1] |

| Melting Point | Data not available for the title compound. N-Dodecyl-5-(p-tolyl)-1,3,4-oxadiazol-2-amine: 121–122 °C. | [2] |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Insoluble in non-polar solvents (e.g., n-hexane); Soluble in polar organic solvents (e.g., tetrahydrofuran, dimethylformamide, methanol, ethanol, isopropanol, and dimethyl sulfoxide). | [3] |

Crystal Structure:

The crystal structure of this compound has been determined by X-ray crystallography. The compound crystallizes in the monoclinic system.[1] Adjacent molecules in the crystal lattice are linked through N—H⋯N hydrogen bonds, forming a three-dimensional network.[1]

| Crystal System | Monoclinic |

| a | 12.161 (2) Å |

| b | 5.9374 (3) Å |

| c | 12.8282 (15) Å |

| β | 108.012 (19)° |

| Volume | 880.9 (2) ų |

| Z | 4 |

Chemical Properties and Spectral Data

The chemical reactivity of this compound is characteristic of the 2-amino-1,3,4-oxadiazole scaffold. The exocyclic amino group can undergo various reactions, including acylation and alkylation.

Spectral Data:

¹H NMR (¹H Nuclear Magnetic Resonance) - Predicted for this compound:

-

Aromatic protons (phenyl ring): Expected in the range of δ 7.0-8.0 ppm.

-

Methyl protons (-CH₃): Expected as a singlet around δ 2.4 ppm.

-

Amine protons (-NH₂): Expected as a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR (¹³C Nuclear Magnetic Resonance) - Predicted for this compound:

-

Oxadiazole ring carbons (C=N): Expected in the range of δ 155-165 ppm.

-

Aromatic carbons: Expected in the range of δ 120-145 ppm.

-

Methyl carbon (-CH₃): Expected around δ 21 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy - Predicted for this compound:

-

N-H stretching (amine): Expected in the range of 3100-3500 cm⁻¹.

-

C=N stretching (oxadiazole ring): Expected around 1630-1680 cm⁻¹.

-

C-O-C stretching (oxadiazole ring): Expected around 1020-1070 cm⁻¹.

-

Aromatic C-H stretching: Expected around 3000-3100 cm⁻¹.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) for C₉H₉N₃O would be observed at m/z 175.

Experimental Protocols

Several synthetic routes for the preparation of 2-amino-5-aryl-1,3,4-oxadiazoles have been reported. A common and effective method involves the oxidative cyclization of semicarbazones.

Synthesis of this compound from 4-Methylbenzaldehyde: [1]

This two-step synthesis involves the formation of a semicarbazone intermediate followed by oxidative cyclization.

Step 1: Synthesis of 4-Methylbenzaldehyde Semicarbazone

-

To a solution of 4-methylbenzaldehyde (0.01 mol) in ethanol, add semicarbazide hydrochloride (0.011 mol).

-

Reflux the reaction mixture for 2 hours.

-

Cool the mixture to allow the semicarbazone product to crystallize.

-

Filter the solid product, wash with cold ethanol, and dry.

Step 2: Synthesis of this compound

-

Dissolve the 4-methylbenzaldehyde semicarbazone obtained in the previous step in glacial acetic acid.

-

Add a solution of bromine in acetic acid dropwise to the mixture with stirring.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Biological Activity and Potential Applications

The 1,3,4-oxadiazole nucleus is a well-established pharmacophore, and derivatives have shown a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and enzyme inhibitory properties.

While specific biological data for this compound is limited in the public domain, a closely related N-alkylated derivative, N-dodecyl-5-(p-tolyl)-1,3,4-oxadiazol-2-amine , has been identified as a butyrylcholinesterase (BChE) inhibitor with an IC₅₀ of 89.97 µM .[2] Butyrylcholinesterase is an enzyme involved in the hydrolysis of choline-based esters and is a target for the treatment of Alzheimer's disease and other neurological disorders.

Molecular Docking Studies:

Molecular docking studies of N-dodecyl-5-(p-tolyl)-1,3,4-oxadiazol-2-amine with BChE suggest that the compound binds to the active site of the enzyme.[2] The interaction likely involves hydrogen bonding and hydrophobic interactions with key amino acid residues, blocking the entry of the substrate to the catalytic site.

References

- 1. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

The Dawn of a Versatile Scaffold: A Technical History of 2-Amino-5-Aryl-1,3,4-Oxadiazoles

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and historical development of 2-amino-5-aryl-1,3,4-oxadiazoles, a heterocyclic core of significant pharmacological interest.

Introduction

The 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Among its derivatives, the 2-amino-5-aryl-1,3,4-oxadiazole core has emerged as a particularly versatile building block for the development of a wide array of therapeutic agents. These compounds have demonstrated a remarkable breadth of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. This technical guide delves into the historical discovery, the evolution of synthetic methodologies, and the key milestones in the pharmacological exploration of this important class of compounds.

The Genesis: Early Discovery and Synthesis

The journey of 2-amino-5-aryl-1,3,4-oxadiazoles into the realm of medicinal chemistry appears to have gained significant momentum in the mid-20th century. A key historical document is a 1955 patent application which described the preparation of these compounds and identified their potential as muscle-relaxants and tranquilizing agents.[1] This early work laid the foundation for future exploration of their therapeutic potential.

The classical and most enduring method for the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles involves the oxidative cyclization of 1-aroyl-3-thiosemicarbazides. Early syntheses utilized heavy metal oxides, such as lead oxide (PbO), to facilitate this transformation.[1] The general scheme for this reaction is depicted below:

Figure 1: Classical synthesis via oxidative cyclization.

This foundational method, while effective, often required harsh reaction conditions and the use of toxic heavy metal reagents. These limitations spurred the development of milder and more efficient synthetic protocols in the subsequent decades.

Evolution of Synthetic Methodologies

The quest for improved synthetic routes to 2-amino-5-aryl-1,3,4-oxadiazoles has been a continuous effort, leading to a diverse array of methodologies. These advancements have focused on increasing yields, reducing reaction times, and employing more environmentally benign reagents.

A significant step forward was the use of halogens and halogenating agents as oxidants. Iodine (I₂) emerged as a versatile and efficient reagent for the oxidative cyclization of both acylthiosemicarbazides and semicarbazones.[2][3][4][5][6] This method often provides high yields under relatively mild conditions. Other notable reagents for this transformation include:

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A commercially available and easy-to-handle oxidant that gives good yields of oxadiazoles.[7]

-

Potassium iodate (KIO₃): A useful oxidant that can be employed in aqueous media, offering a greener synthetic approach.[2]

-

N-Bromosuccinimide (NBS): Used for the ultrasound-assisted oxidative cyclization of semicarbazones.[7]

The general workflow for the synthesis starting from an aromatic aldehyde is illustrated below:

Figure 2: General synthetic workflow from aromatic aldehydes.

Data Presentation: A Comparative Look at Biological Activities

The 2-amino-5-aryl-1,3,4-oxadiazole scaffold has been extensively evaluated for a wide range of biological activities. The following tables summarize some of the key quantitative data reported in the literature, providing a comparative overview of their potential in different therapeutic areas.

Table 1: Antibacterial and Antifungal Activity (Minimum Inhibitory Concentration - MIC)

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| 2-Amino-5-(aryl)-1,3,4-oxadiazole derivatives | Streptococcus faecalis, MSSA, MRSA | 4 - 64 | [8] |

| Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles | Proteus mirabilis, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus | 62 - 68 | [9] |

| 2-Acylamino-1,3,4-oxadiazole derivative | Staphylococcus aureus | 1.56 | [10] |

| 2-Acylamino-1,3,4-oxadiazole derivatives | Bacillus subtilis | 0.78 | [10] |

| 2-Amino-5-(aryl)-1,3,4-oxadiazole derivative (2g) | Candida albicans | 8 | [8] |

| 2-Amino-5-(aryl)-1,3,4-oxadiazole derivative (2g) | Aspergillus niger | 64 | [8] |

| LMM5 and LMM11 (1,3,4-oxadiazole class) | Candida albicans | 32 | [11] |

| Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles | Aspergillus niger, Candida albicans | 52 - 60 | [9] |

Table 2: Anticancer Activity (IC₅₀ Values)

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 2-Amino-5-(aryl)-1,3,4-oxadiazole derivative (1o) | HepG2 (Liver Cancer) | 8.6 | [8] |

| 2,5-Disubstituted 1,3,4-oxadiazole with hydroxamic acid | HDAC1 (Enzyme) | 0.017 | |

| 2,5-Disubstituted 1,3,4-oxadiazole with hydroxamic acid | HCT-116 (Colon Cancer) | 0.28 | |

| Quinoline-1,3,4-oxadiazole conjugate | HepG2 (Liver Cancer) | 0.8 - 1.2 | |

| 1,2,4- and 1,3,4-oxadiazole hybrid (33) | MCF-7 (Breast Cancer) | 0.34 |

Table 3: Anti-inflammatory and Anticonvulsant Activity

| Compound/Derivative | Assay | Activity Metric | Value | Reference |

| Flurbiprofen-based oxadiazole derivative (10) | Carrageenan-induced paw edema (in vivo) | % Edema Inhibition | 88.33 | [12] |

| 2,5-Disubstituted-1,3,4-oxadiazole (Ox-6f) | Carrageenan-induced paw edema (in vivo) | % Edema Inhibition | 79.83 | [13] |

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | Maximal Electroshock (MES) test (in vivo) | ED₅₀ | 8.9 mg/kg | [14] |

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | Subcutaneous Pentylenetetrazole (scPTZ) test (in vivo) | ED₅₀ | 10.2 mg/kg | [14] |

| Amino acid derivative (10) | Maximal Electroshock (MES) test (in vivo) | ED₅₀ | 29.05 mg/kg | [15] |

Experimental Protocols

To provide a practical resource for researchers, this section details the experimental procedures for a key synthetic method and a common biological evaluation.

Protocol 1: Synthesis of 2-Amino-5-aryl-1,3,4-oxadiazoles via Iodine-Mediated Oxidative Cyclization of Semicarbazones

This protocol is adapted from the procedure described by Niu et al.[3][4][5]

Step 1: Synthesis of the Semicarbazone Intermediate

-

To a stirred solution of semicarbazide hydrochloride (0.5 mmol) and sodium acetate (0.5 mmol) in water (1 mL), add a solution of the corresponding aromatic aldehyde (0.5 mmol) in methanol (1 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

Evaporate the solvent under reduced pressure.

Step 2: Oxidative Cyclization

-

Redissolve the resulting residue from Step 1 in 1,4-dioxane (5 mL).

-

Add potassium carbonate (1.5 mmol) and iodine (0.6 mmol) sequentially to the solution.

-

Stir the reaction mixture at 80 °C until the reaction is complete (monitored by Thin Layer Chromatography, typically 1-4.5 hours).

-

After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-aryl-1,3,4-oxadiazole.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines a general procedure for assessing the antibacterial activity of synthesized compounds.[16][17]

Materials:

-

Synthesized 2-amino-5-aryl-1,3,4-oxadiazole compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient broth (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Standard antibiotic (e.g., Gentamicin) for positive control

-

Solvent for dissolving compounds (e.g., DMSO)

-

Sterile pipette tips and other labware

Procedure:

-

Prepare a stock solution of each test compound and the standard antibiotic in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1000 µg/mL).

-

Dispense 100 µL of sterile nutrient broth into each well of a 96-well microtiter plate.

-

Perform serial two-fold dilutions of the stock solutions of the test compounds and the standard antibiotic across the wells of the microtiter plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (except for the sterility control) with 10 µL of the diluted bacterial suspension.

-

Include a positive control (broth with bacteria and no compound) and a negative/sterility control (broth only).

-

Incubate the microtiter plates at 37 °C for 18-24 hours.

-

After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Figure 3: Workflow for MIC determination.

Conclusion

The history of 2-amino-5-aryl-1,3,4-oxadiazoles is a testament to the enduring value of this heterocyclic scaffold in the pursuit of new therapeutic agents. From their initial discovery as potential muscle relaxants to their current status as a source of diverse drug candidates, the journey has been marked by continuous innovation in synthetic chemistry and a deepening understanding of their pharmacological properties. The development of more efficient and environmentally friendly synthetic methods has made these compounds readily accessible for further investigation. The extensive body of research highlighting their potent and varied biological activities ensures that the 2-amino-5-aryl-1,3,4-oxadiazole core will remain a focal point for medicinal chemists and drug discovery professionals for the foreseeable future. This guide provides a solid foundation for researchers entering this exciting field and a valuable reference for those already working to unlock the full therapeutic potential of this remarkable class of compounds.

References

- 1. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]

- 2. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. datapdf.com [datapdf.com]

- 4. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives [mdpi.com]

- 14. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and anticonvulsant activity of some amino acid derivatives. Part 3: Derivatives of Ala, Arg, Tzl, Gly and chi Abu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnrjournal.com [pnrjournal.com]

- 17. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 2-Amino-1,3,4-Oxadiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-1,3,4-oxadiazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities. The biological and physicochemical properties of these derivatives are intrinsically linked to their tautomeric forms. This technical guide provides a comprehensive overview of the amino-imino tautomerism in 2-amino-1,3,4-oxadiazole derivatives. It delves into the structural aspects of the tautomers, quantitative analysis of their equilibrium, detailed experimental and computational methodologies for their study, and the potential implications of this phenomenon in drug design and development.

Introduction: The Significance of Tautomerism

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the behavior of many biologically active molecules. For 2-amino-1,3,4-oxadiazole derivatives, the principal tautomeric equilibrium exists between the amino and imino forms (Figure 1). The position of this equilibrium can significantly influence a molecule's properties, including its acidity, basicity, lipophilicity, and hydrogen bonding capabilities. These properties, in turn, govern pharmacokinetic and pharmacodynamic profiles, making a thorough understanding of tautomerism critical for rational drug design.[1]

The ability of a tautomer to present a different set of hydrogen bond donors and acceptors can drastically alter its binding affinity for a biological target.[2] Therefore, identifying the predominant tautomeric form under physiological conditions is a key step in structure-activity relationship (SAR) studies.

The Amino-Imino Tautomeric Equilibrium

The tautomeric equilibrium of 2-amino-1,3,4-oxadiazole derivatives involves the migration of a proton between the exocyclic amino group and the ring nitrogen atom at position 3, as depicted below.

Numerous computational and experimental studies have indicated that the amino tautomer is generally the more stable form for 2-amino-1,3,4-oxadiazole and its derivatives.[3][4] The relative stability is influenced by factors such as the nature of the substituent at the 5-position, the solvent, and temperature.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantitatively described by the equilibrium constant (KT) and the Gibbs free energy difference (ΔG) between the tautomers.

KT = [Imino] / [Amino]

ΔG = -RT ln(KT)

| Tautomeric Interconversion | Gas Phase ΔG (kcal/mol) | Water ΔG (kcal/mol) | Gas Phase KT | Water KT |

| Amino ↔ Imino-A | 10.5 | 8.5 | 1.9 x 10-8 | 2.0 x 10-7 |

| Amino ↔ Imino-B | 15.2 | 12.8 | 6.7 x 10-12 | 1.3 x 10-10 |

Table 1: Calculated Gibbs Free Energy Changes and Equilibrium Constants for the Tautomerism of 5-amino-1,3,4-oxadiazole-2(3H)-one at 298.15 K. Data adapted from a DFT study. Note that this is for a related but different core structure.

Experimental Protocols for Tautomerism Study

The experimental investigation of tautomeric equilibria primarily relies on spectroscopic methods, with Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy being the most powerful tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive method for studying tautomerism in solution, as it allows for the direct observation and quantification of individual tautomers, provided the rate of interconversion is slow on the NMR timescale.[5][6]

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the 2-amino-1,3,4-oxadiazole derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

1H NMR Spectrum Acquisition: Acquire a high-resolution 1H NMR spectrum. Identify distinct signals corresponding to the protons of the amino and imino tautomers. For example, the NH2 protons of the amino form and the NH proton of the imino form will have characteristic chemical shifts.

-

Signal Assignment: Assign the observed signals to the respective tautomers. This can be aided by 2D NMR techniques (e.g., COSY, HSQC, HMBC) and comparison with computational predictions of chemical shifts.

-

Quantitative Analysis: Integrate the signals corresponding to each tautomer. The ratio of the integrals for non-exchangeable protons is directly proportional to the molar ratio of the tautomers.

-

KT = (Integral of Imino form) / (Integral of Amino form)

-

-

Variable Temperature (VT) NMR: To study the thermodynamics of the equilibrium, acquire spectra at different temperatures. A van't Hoff plot (ln KT vs. 1/T) can then be used to determine the enthalpy (ΔH) and entropy (ΔS) of tautomerization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the tautomers have distinct absorption maxima.

Methodology:

-

Spectrum Acquisition: Record the UV-Vis spectrum of the compound in various solvents of differing polarity.

-

Identification of Tautomer Bands: The different electronic environments of the amino and imino tautomers often lead to different λmax values. Deconvolution of the overlapping spectra may be necessary.

-

Solvent-Dependent Studies: By observing the changes in the absorption spectrum as a function of solvent polarity, one can infer the relative polarities of the tautomers and how the equilibrium shifts.

Computational Chemistry Protocols

Density Functional Theory (DFT) is a powerful tool for investigating the relative stabilities of tautomers and predicting their spectroscopic properties.

Methodology:

-

Structure Optimization: Build the 3D structures of both the amino and imino tautomers. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

Relative Energy Calculation: The difference in the calculated Gibbs free energies (ΔG) between the tautomers provides a measure of their relative stability.

-

Solvent Effects: To model the solution phase, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

Spectroscopic Prediction: Calculate NMR chemical shifts (using the GIAO method) and UV-Vis excitation energies (using Time-Dependent DFT, TD-DFT) to aid in the interpretation of experimental spectra.

Implications for Drug Development

The tautomeric state of a 2-amino-1,3,4-oxadiazole derivative can have profound implications for its biological activity. While specific signaling pathways directly modulated by the tautomerism of these compounds are not yet extensively documented, the general principles of drug-receptor interactions highlight its importance.

-

Receptor Binding: Different tautomers present distinct hydrogen bonding patterns and electrostatic surfaces, which can lead to differential binding affinities for a target protein. The minor tautomer, although less stable in solution, could be the biologically active form if it binds more strongly to the receptor.

-

Pharmacokinetics: Properties such as solubility, lipophilicity (logP), and membrane permeability are influenced by tautomerism, thereby affecting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1]

-

Intellectual Property: The novelty and patentability of a new chemical entity can be impacted by its different tautomeric forms.

Conclusion

The amino-imino tautomerism of 2-amino-1,3,4-oxadiazole derivatives is a critical aspect that influences their chemical and biological properties. While the amino form is generally favored, the position of the equilibrium is sensitive to substitution and the local environment. A thorough characterization of the tautomeric landscape using a combination of experimental techniques, particularly NMR spectroscopy, and computational methods like DFT, is essential for the successful design and development of novel therapeutics based on this versatile scaffold. Future research focusing on quantifying the tautomeric ratios for a wider range of derivatives and elucidating the role of specific tautomers in biological signaling pathways will undoubtedly accelerate the translation of these promising compounds into clinical candidates.

References

- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sisgeenco.com.br [sisgeenco.com.br]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide on the Solubility and Stability of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on the solubility and stability of the heterocyclic compound 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine. While quantitative data remains limited in publicly accessible literature, this document compiles the existing qualitative information and outlines standard experimental protocols for the comprehensive assessment of these critical physicochemical properties.

Introduction

This compound is a member of the 1,3,4-oxadiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] The solubility and stability of such compounds are paramount for their development as therapeutic agents, influencing bioavailability, formulation, and shelf-life. This guide aims to provide a foundational understanding of these properties for the title compound.

Physicochemical Properties

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively reported in the available literature. However, qualitative solubility information has been described.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Name | Solubility | Reference |

| Polar Aprotic | Tetrahydrofuran (THF) | Soluble | [4] |

| Dimethylformamide (DMF) | Soluble | [4] | |

| Dimethyl sulfoxide (DMSO) | Soluble | [4] | |

| Polar Protic | Methanol | Soluble | [4] |

| Ethanol | Soluble | [4] | |

| Isopropanol | Soluble | [4] | |

| Non-Polar | n-Hexane | Insoluble | [4] |

Stability Profile

No specific experimental data on the stability of this compound under various conditions (e.g., pH, temperature, light) was found in the reviewed literature. Stability studies are crucial for determining the compound's shelf-life and degradation pathways. A generalized protocol for assessing chemical stability is provided in the experimental section.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of a compound like this compound.

5.1. Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

-

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

-

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC with a suitable column and detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The excess solid is necessary to ensure that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be predetermined.

-

After the incubation period, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility in units such as mg/mL or mol/L.

-

5.2. Chemical Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug candidate.

-

Objective: To evaluate the stability of the compound under various stress conditions.

-

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-intensity light source (photostability chamber)

-

Oven for thermal stress

-

HPLC with a photodiode array (PDA) detector or a mass spectrometer (MS) detector

-

-

Procedure:

-

Acidic Hydrolysis: Mix the compound solution with an equal volume of HCl solution. Incubate at a specific temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Mix the compound solution with an equal volume of NaOH solution. Incubate under the same conditions as the acidic hydrolysis.

-

Oxidative Degradation: Mix the compound solution with an equal volume of H₂O₂ solution. Keep at room temperature or slightly elevated temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to high temperatures (e.g., 70 °C) for an extended period.

-

Photostability: Expose a solid sample and a solution of the compound to light of a specified wavelength and intensity in a photostability chamber.

-

Analysis: At predetermined time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Data Evaluation: Determine the percentage of the remaining parent compound and identify and quantify any major degradation products.

-

Visualized Workflows and Pathways

The following diagrams illustrate standard workflows relevant to the characterization of a novel chemical entity.

Caption: Experimental workflow for thermodynamic solubility determination.

References

Quantum Mechanical Insights into the Stability of the 1,3,4-Oxadiazole Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and metabolic stability. As a five-membered aromatic heterocycle, its inherent stability and capacity for diverse substitutions make it a privileged structure in the design of novel therapeutic agents and functional materials. A profound understanding of the quantum mechanical factors governing the stability of the 1,3,4-oxadiazole ring is paramount for the rational design of molecules with desired properties. This technical guide provides an in-depth analysis of the quantum mechanical studies that elucidate the stability of this crucial heterocyclic system. We will delve into the computational methodologies employed, present key quantitative data, and visualize the logical workflows involved in these stability assessments.

Computational Methodologies

The stability of the 1,3,4-oxadiazole ring is predominantly investigated using quantum mechanical calculations, with Density Functional Theory (DFT) being the most widely employed method. DFT offers a favorable balance between computational cost and accuracy for studying the electronic structure and properties of organic molecules.

Key Experimental Protocol: DFT-Based Stability Analysis

A typical computational workflow for assessing the stability of the 1,3,4-oxadiazole ring involves the following steps:

-

Molecular Structure Generation: The initial 3D structure of the 1,3,4-oxadiazole molecule or its derivatives is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on a stable molecular geometry. A commonly used level of theory for this purpose is B3LYP with the 6-311+G** basis set.[1] The optimization process is typically followed by a frequency calculation to confirm that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Calculation of Stability Descriptors: Once the optimized geometry is obtained, a range of quantum chemical descriptors are calculated to quantify the stability of the ring. These include:

-

Energetic Descriptors: Total energy, Gibbs free energy (ΔG), and HOMO-LUMO energy gap. A lower total energy and a more negative Gibbs free energy indicate greater thermodynamic stability. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.

-

Aromaticity Indices: These are crucial for understanding the electronic delocalization and the resulting stabilization of the ring. Common indices include:

-

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion of aromaticity is calculated by placing a "ghost" atom (a dummy atom with no charge or basis functions, denoted as Bq in Gaussian) at the center of the ring. A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity. NICS(0) refers to the value at the ring center, while NICS(1) is calculated 1 Å above the plane of the ring to minimize the influence of sigma electrons.

-

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths from an ideal aromatic system. HOMA values range from 1 for a fully aromatic system to 0 for a non-aromatic one.

-

-

Global Reactivity Descriptors: Chemical hardness (η) and softness (S) are calculated from the HOMO and LUMO energies. Higher hardness and lower softness are associated with greater stability.

-

Quantitative Data on 1,3,4-Oxadiazole Stability

Quantum mechanical calculations have consistently shown that the 1,3,4-oxadiazole isomer is the most stable among the different oxadiazole isomers.[1] The following tables summarize key quantitative data from computational studies that underscore the stability of the 1,3,4-oxadiazole ring.

Table 1: Comparison of Stability Descriptors for Oxadiazole Isomers

| Isomer | Gibbs Free Energy (ΔG) (Hartree) | HOMO-LUMO Gap (eV) | Hardness (η) | Softness (S) | NICS(0) (ppm) |

| 1,2,3-Oxadiazole | -282.882 | 6.58 | 0.1178 | 8.48 | -6.23 |

| 1,2,4-Oxadiazole | -282.933 | 7.21 | 0.1287 | 7.77 | -8.11 |

| 1,2,5-Oxadiazole | -282.911 | 6.99 | 0.1247 | 8.01 | -7.54 |

| 1,3,4-Oxadiazole | -282.941 | 7.53 | 0.1327 | 7.53 | -8.97 |

Data sourced from Karimi (2016), calculated at the B3LYP/6-311+G* level of theory.*[1]

The data in Table 1 clearly indicates that 1,3,4-oxadiazole possesses the lowest Gibbs free energy, the largest HOMO-LUMO gap, the highest hardness, and the most negative NICS(0) value, all of which are indicators of its superior stability compared to the other isomers.[1]

Table 2: Calculated Bond Lengths and Aromaticity Indices for the 1,3,4-Oxadiazole Ring

| Bond | Bond Length (Å) | Aromaticity Index | Value |

| O1–C2 | 1.348 | HOMA | 0.48 |

| C2–N3 | 1.297 | NICS(0) | -8.97 |

| N3–N4 | 1.399 | NICS(1) | -10.21 |

| N4–C5 | 1.297 | ||

| C5–O1 | 1.348 |

Bond length data for the unsubstituted 1,3,4-oxadiazole ring from Malek et al. (2008) at the B3LYP/6-311++G(d,p) level of theory.[2] NICS values are from Karimi (2016).[1]

The HOMA value of 0.48 suggests a moderate level of aromaticity based on geometric criteria. However, the strongly negative NICS values provide compelling evidence for significant electronic delocalization and aromatic character from a magnetic standpoint.[1][2]

Visualizing Computational Workflows and Concepts

The following diagrams, created using the DOT language, illustrate the key processes and relationships in the quantum mechanical study of 1,3,4-oxadiazole stability.

Conclusion

Quantum mechanical studies, particularly those employing Density Functional Theory, provide invaluable insights into the inherent stability of the 1,3,4-oxadiazole ring. The comprehensive analysis of energetic, geometric, and magnetic descriptors consistently affirms that the 1,3,4-isomer is the most stable within the oxadiazole family. This enhanced stability, rooted in its electronic structure and aromatic character, is a key determinant of its widespread utility in drug design and materials science. For researchers in these fields, a firm grasp of these computational principles and the interpretation of the resulting data is essential for the informed design of novel 1,3,4-oxadiazole-based compounds with tailored properties and enhanced performance. The methodologies and data presented in this guide serve as a foundational resource for such endeavors.

References

Unlocking the Therapeutic Potential of Novel 1,3,4-Oxadiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the latest advancements in the development of novel 1,3,4-oxadiazole derivatives, focusing on their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. This document details quantitative structure-activity relationships, comprehensive experimental protocols for their biological evaluation, and insights into their mechanisms of action through signaling pathway diagrams.

Anticancer Activity: Targeting Key Oncogenic Pathways

Novel 1,3,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1] Their mechanisms of action often involve the inhibition of crucial enzymes and signaling pathways implicated in tumor growth and survival.[2]

One of the key targets identified for 1,3,4-oxadiazole-based anticancer compounds is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4] Constitutive activation of STAT3 is a hallmark of many human cancers, promoting cell proliferation, survival, and angiogenesis.[5] Certain 1,3,4-oxadiazole derivatives have been shown to inhibit STAT3 phosphorylation, leading to the downregulation of its downstream targets and subsequent induction of apoptosis in cancer cells.[3][4]

// Nodes Cytokine [label="Cytokine/Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3_inactive [label="STAT3 (inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3_active [label="p-STAT3 (active dimer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Transcription [label="Gene Transcription\n(Proliferation, Survival, Angiogenesis)", fillcolor="#FFFFFF", fontcolor="#202124"]; Oxadiazole [label="1,3,4-Oxadiazole\nCompound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT3_inactive [label="Phosphorylates (Tyr705)"]; STAT3_inactive -> STAT3_active [label="Dimerization"]; STAT3_active -> Nucleus [label="Translocation"]; Nucleus -> Gene_Transcription [label="Promotes", style=dashed]; Oxadiazole -> STAT3_active [label="Inhibits Dimerization/\nPhosphorylation", color="#EA4335", style=bold]; } Caption: STAT3 Signaling Pathway Inhibition by 1,3,4-Oxadiazole Compounds.

Quantitative Anticancer Data

The cytotoxic effects of novel 1,3,4-oxadiazole derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| CHK9 | A549 (Lung) | 4.8 - 5.1 | [3][4] |

| Compound 4h | A549 (Lung) | <0.14 | [1] |

| Compound 4i | A549 (Lung) | 1.59 | [1] |

| Compound 4l | A549 (Lung) | 1.80 | [1] |

| Diphenylamine derivatives (7-9) | HT29 (Colon) | 1.3 - 2.0 | [6] |

| Oxadiazole-based propanamide | HeLa (Cervical) | 7.52 | [6] |

| 1,2,4-oxadiazole hybrid | MCF-7 (Breast) | 0.34 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[7][8]

// Nodes Seed_Cells [label="1. Seed cells in a 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Compound [label="2. Add 1,3,4-oxadiazole compound\nat various concentrations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_1 [label="3. Incubate for 24-72 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Add_MTT [label="4. Add MTT solution to each well", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_2 [label="5. Incubate for 2-4 hours\n(Formazan formation)", fillcolor="#FBBC05", fontcolor="#202124"]; Solubilize [label="6. Add solubilization solution (e.g., DMSO)\nto dissolve formazan crystals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure [label="7. Measure absorbance at ~570 nm", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analyze [label="8. Calculate IC50 values", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Seed_Cells -> Add_Compound; Add_Compound -> Incubate_1; Incubate_1 -> Add_MTT; Add_MTT -> Incubate_2; Incubate_2 -> Solubilize; Solubilize -> Measure; Measure -> Analyze; } Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Detailed Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

-

Compound Treatment: Treat the cells with serial dilutions of the 1,3,4-oxadiazole compounds and a vehicle control.

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[7]

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the compound concentration versus cell viability.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge. Novel 1,3,4-oxadiazole derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[11]

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Norfloxacin derivatives (4a-c) | S. aureus | 1-2 | [11] |

| Norfloxacin derivatives (4a-c) | MRSA | 0.25-1 | [11] |

| Naphthofuran derivatives (14a, 14b) | P. aeruginosa, B. subtilis | 0.2 | [11] |

| Acylamino derivatives (22b, 22c) | B. subtilis | 0.78 | [11] |

| Benzamide derivative (30) | C. difficile | 0.003-0.03 | [11] |

| LMM5 and LMM11 | Candida albicans | 32 | [12] |

| LMM6 | Candida albicans | 8-32 | [13] |

| Cholic acid hybrids (4t, 4i, 4p, 4c) | S. aureus | 31-70 | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[15]

Detailed Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilutions: Prepare two-fold serial dilutions of the 1,3,4-oxadiazole compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to various diseases. Certain 1,3,4-oxadiazole derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[16][17][18]

Quantitative Anti-inflammatory Data

The in vivo anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rodents, where the efficacy is measured as the percentage of edema inhibition.

| Compound ID | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| Propan-3-one derivatives (21a-n) | 20 | 33-62 | [18] |

| Ox-6f | 200 µg/mL | 74.16 | [16] |

| Ox-6d | 200 µg/mL | 70.56 | [16] |

| Flurbiprofen-based derivative (10) | Not specified | 88.33 | [19] |

| Flurbiprofen-based derivative (3) | Not specified | 66.66 | [19] |

| 1,3,4-oxadiazole derivatives | 25 | 23.6-82.3 | [20] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This widely used in vivo model is employed to screen for the acute anti-inflammatory activity of novel compounds.[21][22][23]

// Nodes Acclimatize [label="1. Acclimatize animals (rats/mice)", fillcolor="#F1F3F4", fontcolor="#202124"]; Administer [label="2. Administer 1,3,4-oxadiazole compound\nor vehicle (p.o. or i.p.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Induce_Edema [label="3. Inject carrageenan into the\nsubplantar region of the hind paw", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure_Paw [label="4. Measure paw volume at regular\nintervals (e.g., 1, 2, 3, 4 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Calculate [label="5. Calculate the percentage of edema inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Acclimatize -> Administer; Administer -> Induce_Edema; Induce_Edema -> Measure_Paw; Measure_Paw -> Calculate; } Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Detailed Methodology:

-

Animal Preparation: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least a week.

-

Compound Administration: Administer the test 1,3,4-oxadiazole compound or a vehicle control orally (p.o.) or intraperitoneally (i.p.). A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.[24]

-

Induction of Edema: After a specific pre-treatment time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.[21][22]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

Anticonvulsant Activity: A Potential Treatment for Epilepsy

Epilepsy is a neurological disorder characterized by recurrent seizures. Several novel 1,3,4-oxadiazole derivatives have shown promising anticonvulsant activity in preclinical models, suggesting their potential as new antiepileptic drugs.[25][26]

A proposed mechanism of action for some of these compounds involves the modulation of the gamma-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[25][26]

// Nodes GABA [label="GABA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GABAa_Receptor [label="GABAa Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Chloride_Channel [label="Chloride (Cl-) Channel", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chloride_Influx [label="Increased Cl- Influx", fillcolor="#FFFFFF", fontcolor="#202124"]; Hyperpolarization [label="Neuronal Hyperpolarization", fillcolor="#FFFFFF", fontcolor="#202124"]; Reduced_Excitability [label="Reduced Neuronal Excitability\n(Anticonvulsant Effect)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxadiazole [label="1,3,4-Oxadiazole\nCompound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GABA -> GABAa_Receptor [label="Binds"]; GABAa_Receptor -> Chloride_Channel [label="Opens"]; Chloride_Channel -> Chloride_Influx; Chloride_Influx -> Hyperpolarization; Hyperpolarization -> Reduced_Excitability; Oxadiazole -> GABAa_Receptor [label="Positive Allosteric\nModulation"]; } Caption: Proposed Mechanism of Anticonvulsant Action via GABAa Receptor Modulation.

Quantitative Anticonvulsant Data

The anticonvulsant activity of compounds is often evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with the median effective dose (ED50) being the key parameter.

| Compound ID | Test Model | ED50 (mg/kg) | Reference |

| Compound 5b | MES | 8.9 | [25][26] |

| Compound 5b | scPTZ | 10.2 | [25][26] |

| 1,3,4-thiadiazole-2-sulfonamide derivative | MES | 16 | [27] |

| 1-Phenylcyclohexylamine (PCA) | MES | 7.0 | [28] |

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.[28][29][30]

Detailed Methodology:

-

Animal Preparation: Use mice or rats that have been acclimatized to the laboratory environment.

-

Compound Administration: Administer the test 1,3,4-oxadiazole compound, vehicle, or a standard anticonvulsant drug (e.g., phenytoin) via the desired route (e.g., intraperitoneally).

-

Induction of Seizure: At the time of peak effect of the compound, deliver a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.[29]

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.[30]

-

Data Analysis: Determine the ED50, the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.

Conclusion

The 1,3,4-oxadiazole scaffold continues to be a highly fruitful area of research in drug discovery. The diverse and potent biological activities of its novel derivatives, coupled with a growing understanding of their mechanisms of action, underscore their therapeutic potential. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering a foundation of quantitative data, detailed experimental protocols, and mechanistic insights to guide future research and development efforts in this exciting field. Further exploration of structure-activity relationships and target identification will undoubtedly lead to the development of novel 1,3,4-oxadiazole-based therapeutics with improved efficacy and safety profiles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijnrd.org [ijnrd.org]

- 3. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. texaschildrens.org [texaschildrens.org]

- 10. researchhub.com [researchhub.com]

- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Broth microdilution - Wikipedia [en.wikipedia.org]

- 16. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. brieflands.com [brieflands.com]

- 18. mdpi.com [mdpi.com]

- 19. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. inotiv.com [inotiv.com]

- 22. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bio-protocol.org [bio-protocol.org]

- 24. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 30. benchchem.com [benchchem.com]

Lipophilicity and Pharmacokinetic Predictions for 5-Aryl-1,3,4-Oxadiazol-2-amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-aryl-1,3,4-oxadiazol-2-amine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A critical aspect of the drug discovery and development process for this class of compounds is the thorough understanding and prediction of their pharmacokinetic profiles, which are heavily influenced by physicochemical properties such as lipophilicity. This technical guide provides an in-depth overview of the lipophilicity and pharmacokinetic predictions for 5-aryl-1,3,4-oxadiazol-2-amines, supported by quantitative data, detailed experimental protocols, and visual workflows.

The Role of Lipophilicity in Pharmacokinetics

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), is a crucial parameter that governs the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For orally administered drugs, an optimal lipophilicity range is essential for effective membrane permeability and bioavailability. According to Lipinski's rule of five, a widely used guideline for drug-likeness, a log P value of less than 5 is generally preferred for good absorption and permeation.[1]

Quantitative Physicochemical and Pharmacokinetic Parameters

The following tables summarize the calculated pharmacokinetic parameters for various series of 5-aryl-1,3,4-oxadiazol-2-amine derivatives. These in silico predictions are valuable for the early-stage assessment of drug-like properties.

Table 1: Calculated Pharmacokinetic Parameters for N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues [1]

| Compound | R | R' | Molecular Weight ( g/mol ) | log P | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Rotatable Bonds |

| 4a | H | H | 253.26 | 3.45 | 4 | 2 | 2 |

| 4b | H | 4-CH3 | 267.29 | 3.89 | 4 | 2 | 2 |

| 4c | H | 4-OCH3 | 283.29 | 3.48 | 5 | 2 | 3 |

| 4d | H | 4-Cl | 287.71 | 4.04 | 4 | 2 | 2 |

| 4e | 2-furyl | 4-CH3 | 241.25 | 2.73 | 5 | 2 | 3 |

| 4f | ethyl | 4-CH3 | 203.25 | 2.81 | 4 | 2 | 3 |

| 4g | 4-OCH3-phenyl | 4-Br | 346.19 | 4.29 | 5 | 2 | 3 |

| 4h | 4-Cl-phenyl | 4-Br | 350.63 | 4.85 | 4 | 2 | 2 |

| 4i | 4-OH-phenyl | 4-Br | 332.16 | 3.50 | 5 | 3 | 2 |

| 4j | 3,4-di-OCH3-phenyl | 4-Br | 376.22 | 4.10 | 6 | 2 | 4 |

| 4k | 2-furyl | 4-Br | 308.14 | 3.54 | 5 | 2 | 2 |

| 4l | ethyl | 4-Br | 268.12 | 3.62 | 4 | 2 | 2 |

| 4m | 4-OCH3-phenyl | 4-Cl | 301.74 | 3.88 | 5 | 2 | 3 |

| 4n | 4-Cl-phenyl | 4-Cl | 306.18 | 4.44 | 4 | 2 | 2 |

| 4o | 3,4-di-OCH3-phenyl | 4-Cl | 331.77 | 3.69 | 6 | 2 | 4 |

| 4p | 4-OH-phenyl | 4-Cl | 287.71 | 3.09 | 5 | 3 | 2 |

| 4q | 2-furyl | 4-Cl | 263.69 | 3.13 | 5 | 2 | 2 |

| 4r | ethyl | 4-Cl | 223.67 | 3.21 | 4 | 2 | 2 |

| 4s | 4-OCH3-phenyl | 2,4-di-CH3 | 295.35 | 4.31 | 5 | 2 | 3 |

| 4t | 4-Cl-phenyl | 2,4-di-CH3 | 299.78 | 4.87 | 4 | 2 | 2 |

| 4u | 3,4-di-OCH3-phenyl | 2,4-di-CH3 | 325.38 | 4.12 | 6 | 2 | 4 |

| 4v | 4-OH-phenyl | 2,4-di-CH3 | 281.32 | 3.52 | 5 | 3 | 2 |

| 4w | 2-furyl | 2,4-di-CH3 | 255.29 | 3.56 | 5 | 2 | 2 |

| 4x | ethyl | 2,4-di-CH3 | 217.28 | 3.64 | 4 | 2 | 2 |

Table 2: Predicted ADME Properties of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines [2]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | log P (iLOGP) | log P (XLOGP3) | log P (WLOGP) | log P (MLOGP) | log P (Silicos-IT) | TPSA (°A²) |

| 6a | C15H10F3N3O | 305.26 | 3.79 | 3.51 | 3.55 | 2.50 | 3.99 | 55.12 |

| 6b | C16H12F3N3O | 319.28 | 4.22 | 3.94 | 4.01 | 2.82 | 4.43 | 55.12 |

| 6c | C16H12F3N3O | 319.28 | 4.22 | 3.94 | 4.01 | 2.82 | 4.43 | 55.12 |

| 6d | C16H12F3N3O | 319.28 | 4.22 | 3.94 | 4.01 | 2.82 | 4.43 | 55.12 |

| 6e | C15H9ClF3N3O | 339.70 | 4.38 | 4.14 | 4.23 | 2.89 | 4.57 | 55.12 |

| 6f | C15H9ClF3N3O | 339.70 | 4.38 | 4.14 | 4.23 | 2.89 | 4.57 | 55.12 |

| 6g | C15H9ClF3N3O | 339.70 | 4.38 | 4.14 | 4.23 | 2.89 | 4.57 | 55.12 |

| 6h | C17H14F3N3O | 333.31 | 4.65 | 4.37 | 4.47 | 3.14 | 4.87 | 55.12 |